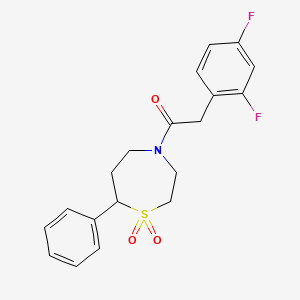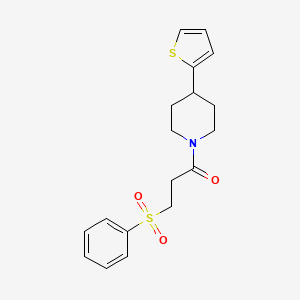
3-(Phenylsulfonyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 3-(Phenylsulfonyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves multiple steps, starting from benzenesulfonyl chloride reacting with various intermediates to yield target compounds. These processes are characterized by reactions involving ethyl isonipecotate, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, and subsequent transformations into compounds with significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using modern spectroscopic techniques including 1H-NMR, IR, and mass spectrometry. These methods have confirmed the structures of synthesized compounds, revealing insights into their molecular conformations and interactions (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds vary depending on the substituents and reaction conditions. For instance, the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases a variety of reactions leading to compounds with promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase (Khalid et al., 2014).
Physical Properties Analysis
While specific details on the physical properties of this compound itself are scarce, related compounds exhibit characteristics that can be inferred, such as solubility in various solvents, melting points, and stability under different conditions. The physical properties often depend on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different chemical conditions, and the ability to undergo specific chemical transformations, are pivotal. For example, the ability of related compounds to act as antimicrobial agents against a range of pathogens indicates a broad spectrum of chemical properties that could be leveraged for therapeutic applications (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has shown the synthesis and biological evaluation of compounds bearing structural similarities to 3-(Phenylsulfonyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, focusing on their potential biological activities. For instance, compounds with the 1,3,4-oxadiazole structure, similar to the target molecule, have been synthesized and evaluated for their enzyme inhibition capabilities and potential antimicrobial properties. These studies indicate the broad applicability of such compounds in developing therapeutic agents and understanding enzyme interaction mechanisms (Khalid et al., 2016), (Oinuma et al., 1991).
Enzyme Inhibition Studies
Enzyme inhibition studies involving compounds with structural features akin to this compound have provided insights into their potential therapeutic applications. Specifically, these compounds have been investigated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), highlighting their relevance in addressing diseases where enzyme regulation plays a crucial role (Khalid et al., 2016), (Khalid et al., 2016).
Antimicrobial and Anticancer Applications
Several studies have explored the antimicrobial and anticancer potential of compounds structurally related to this compound. These research efforts have led to the identification of novel compounds with significant activity against various bacterial strains and cancer cell lines, underscoring the importance of such molecules in the development of new therapeutic agents for treating infectious diseases and cancer (Alsaid et al., 2011), (Darwish et al., 2014).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c20-18(10-14-24(21,22)16-5-2-1-3-6-16)19-11-8-15(9-12-19)17-7-4-13-23-17/h1-7,13,15H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLGLZJDHCXRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)
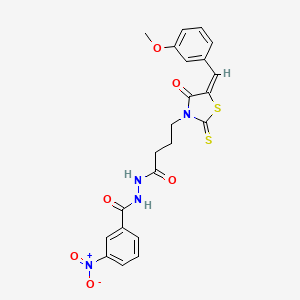

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)
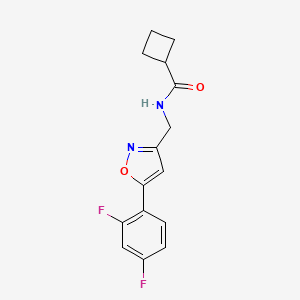
![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

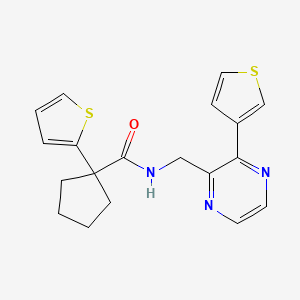
![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)
![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)
![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)
